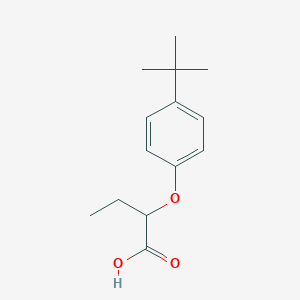

2-(4-Tert-butylphenoxy)butanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite acts as a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation process . This method could potentially be adapted for the synthesis of 2-(4-Tert-butylphenoxy)butanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Tert-butylphenoxy)butanoic acid, such as those derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, shows that the introduction of tert-butyl side groups can effectively increase the interchain distance and decrease intermolecular forces . This information suggests that 2-(4-Tert-butylphenoxy)butanoic acid may also exhibit reduced intermolecular interactions due to the presence of tert-butyl groups.

Chemical Reactions Analysis

The electrochemical behavior of tert-butylphenol derivatives has been studied, showing that the oxidation of these compounds can lead to various stable products, such as phenoxenium cations, phenolate anions, and phenoxy radicals . These findings indicate that 2-(4-Tert-butylphenoxy)butanoic acid may undergo similar electrochemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenol derivatives, such as those used in food contact materials, have been evaluated for safety. These compounds exhibit low migration rates and are considered safe when used within specified limits . Additionally, polyimides containing tert-butyl side groups derived from similar structures have shown low dielectric constants, low moisture absorption, and high glass transition temperatures . These properties could be relevant to 2-(4-Tert-butylphenoxy)butanoic acid, suggesting potential applications where these properties are desirable.

Relevant Case Studies

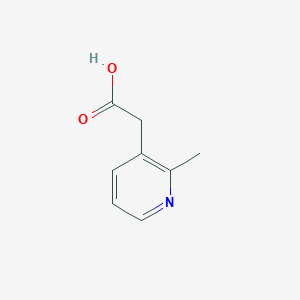

A case study involving the cyclization and de-tert-butylation reaction of 2-(4-tert-butyl-phenoxymethyl)-3-quinolinic acids has been reported . This study demonstrates the chemical reactivity of a compound with a tert-butylphenoxy moiety under cyclization conditions, which could provide insights into the reactivity of 2-(4-Tert-butylphenoxy)butanoic acid under similar conditions.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research has explored various chemical synthesis methods and reactivity of compounds related to 2-(4-Tert-butylphenoxy)butanoic acid. For instance, the study of stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide solvent reveals insights into the hydrogenation mechanisms of tert-butylphenols, highlighting enhanced selectivity to cis-tert-butylcyclohexanols in specific conditions (Hiyoshi et al., 2007). Similarly, research on the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide-heteropolyacid system in acetic acid contributes to understanding the oxidation mechanism of phenols (Shimizu et al., 1990).

Catalysis and Environmental Chemistry

Investigations into the kinetics and reaction pathways for the transformation of 4-tert-butylphenol by ferrate(VI) demonstrate the potential of this method for treating phenols-contaminated waters, an important aspect of environmental chemistry (Zheng et al., 2020). Additionally, research on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol offers insights into the electrochemical reactivity of bulky phenols, relevant to environmental remediation technologies (Richards et al., 1975).

Pharmaceutical and Medicinal Chemistry

Studies like the design, synthesis, and antimicrobial evaluation of novel benzoxazole derivatives that include (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives offer valuable insights for pharmaceutical and medicinal chemistry (Zhang et al., 2017). This research helps in understanding the antimicrobial properties of compounds related to 2-(4-Tert-butylphenoxy)butanoic acid.

Organometallic Chemistry and Materials Science

In organometallic chemistry, studies on metal complexes with functionalized dipicolylamine ligands containing an antioxidant 2,6-di-tert-butylphenol moiety are noteworthy. These complexes demonstrate antioxidant activities and potential applications in materials science (Milaeva et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEFGQXWIWCINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254847 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenoxy)butanoic acid | |

CAS RN |

113104-28-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

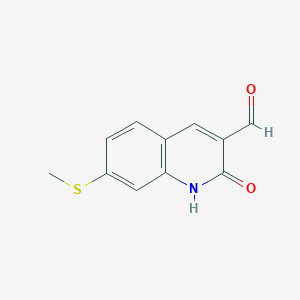

amine](/img/structure/B1320156.png)

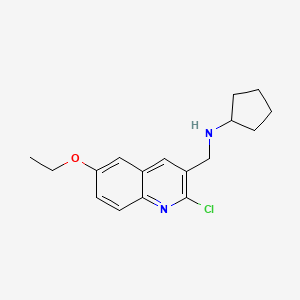

![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)

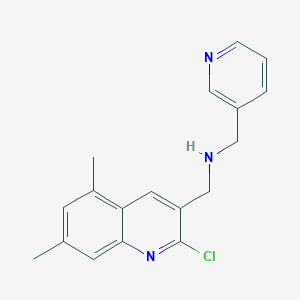

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

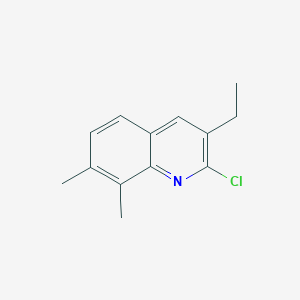

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)